molecular formula C7H12ClN3O2S B13276744 [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride

[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride

Cat. No.: B13276744
M. Wt: 237.71 g/mol
InChI Key: YGCKZFBLHCLBDL-UHFFFAOYSA-N
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Description

[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The methanesulfonyl chloride group attached to the triazole ring imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Introduction of the Methanesulfonyl Chloride Group: The triazole derivative is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is typically carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, which can modify the electronic properties of the compound and influence its reactivity.

    Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with other unsaturated compounds, leading to the formation of complex polycyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Copper (Cu), ruthenium (Ru)

    Bases: Triethylamine (TEA), pyridine

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

Scientific Research Applications

Chemistry

In chemistry, [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is used as a building block for the synthesis of various heterocyclic compounds. Its unique reactivity makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. The methanesulfonyl chloride group can react with amino and hydroxyl groups in biomolecules, enabling the study of protein-protein interactions and enzyme mechanisms.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The triazole ring is known for its bioactivity, and modifications of this compound can lead to the discovery of new drugs with antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity with various nucleophiles makes it useful in the synthesis of polymers, surfactants, and other functional materials.

Mechanism of Action

The mechanism of action of [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites in target molecules. The methanesulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines and hydroxyl groups, leading to the formation of stable sulfonamide and sulfonate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride
  • [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide
  • [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonate

Uniqueness

The presence of the methanesulfonyl chloride group in [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride imparts unique reactivity compared to similar compounds. This group is highly electrophilic and can undergo a wide range of nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the triazole ring enhances the compound’s stability and bioactivity, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

(5-methyl-1-propan-2-yltriazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H12ClN3O2S/c1-5(2)11-6(3)7(9-10-11)4-14(8,12)13/h5H,4H2,1-3H3

InChI Key

YGCKZFBLHCLBDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C(C)C)CS(=O)(=O)Cl

Origin of Product

United States

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